Ethyl 5-fluoro-4-methoxypicolinate
Description
Ethyl 5-fluoro-4-methoxypicolinate is a heterocyclic ester derivative featuring a pyridine core substituted with a fluorine atom at the 5-position, a methoxy group at the 4-position, and an ethyl ester moiety at the 2-position. The fluorine and methoxy substituents are critical for modulating electronic and steric properties, influencing reactivity and interactions in biological systems .
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
ethyl 5-fluoro-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H10FNO3/c1-3-14-9(12)7-4-8(13-2)6(10)5-11-7/h4-5H,3H2,1-2H3 |
InChI Key |
NAANLZPJYJQOHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-4-methoxypicolinate typically involves the fluorination of a precursor compound. One common method includes the reaction of 5-fluoro-4-methoxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the ethyl ester group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-fluoro-4-methoxypicolinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Ethyl 5-fluoro-4-methoxypicolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-4-methoxypicolinate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 4-Methoxy-3,5-Dimethylpicolinate (A716594)
Key Differences :
- Substituents: Methyl 4-methoxy-3,5-dimethylpicolinate (C10H13NO3) has methyl groups at the 3- and 5-positions and a methoxy group at the 4-position, compared to the fluorine at the 5-position in Ethyl 5-fluoro-4-methoxypicolinate.
- Ester Group : The methyl ester in A716594 vs. the ethyl ester in the target compound may affect solubility and metabolic stability.
- Molecular Weight : A716594 has a molecular weight of 195.21 g/mol, whereas this compound is heavier (211.18 g/mol) due to fluorine and ethyl groups.
- Applications : A716594 is reported as a high-purity (95%) intermediate in pharmaceutical synthesis, suggesting similar utility for the ethyl analog .
4-(4-Aminophenoxy)-N-Methylpicolinamide (Compound 4 from )
Key Differences :
- Functional Groups: The picolinamide backbone in Compound 4 includes an amide group and an aminophenoxy substituent, differing from the ester and fluoro-methoxy substituents in the target compound.
Haloxyfop Ethoxyethyl Ester ()
Key Differences :
- Structure: Haloxyfop contains a trifluoromethylpyridine core and a propanoate ester, whereas this compound has a simpler picolinate scaffold.
- Applications : Haloxyfop is a herbicide, implying that fluorine and ester groups in the target compound may also confer agrochemical activity .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Purity | Potential Applications |
|---|---|---|---|---|---|
| This compound | C9H10FNO3 | 211.18 g/mol | 5-F, 4-OCH3, ethyl ester | N/A | Agrochemical/Pharma Intermediate |
| Methyl 4-Methoxy-3,5-Dimethylpicolinate | C10H13NO3 | 195.21 g/mol | 4-OCH3, 3,5-CH3, methyl ester | 95% | Pharmaceutical Intermediate |
| 4-(4-Aminophenoxy)-N-Methylpicolinamide | C13H13N3O2 | 255.26 g/mol | 4-aminophenoxy, N-methylamide | N/A | Synthetic Intermediate |
| Haloxyfop Ethoxyethyl Ester | C15H17ClF3NO4 | 385.75 g/mol | Trifluoromethylpyridine, ester | N/A | Herbicide |
Research Findings and Functional Insights
- Synthetic Reactivity: Fluorine at the 5-position (as in the target compound) can direct electrophilic substitution reactions, as seen in ’s synthesis of nitro and amino derivatives using 2-fluoro-4-nitrophenol .
- Purity and Stability: High-purity analogs like A716594 (95%) indicate that rigorous purification (e.g., recrystallization in ethanol, as in ) is critical for pharmaceutical-grade intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
